1-(3,5-Dimethylpyridin-4-YL)ethanone
Description
Contextualization within Pyridine (B92270) and Dihydropyridine (B1217469) Chemistry
Pyridine is a six-membered heterocyclic aromatic compound containing one nitrogen atom. researchgate.netrsc.org This fundamental scaffold is a cornerstone in medicinal chemistry, present in a vast number of natural products and pharmaceuticals. nih.govresearchgate.net The nitrogen atom in the pyridine ring imparts distinct chemical properties, influencing its basicity, reactivity, and ability to form hydrogen bonds. Pyridine and its derivatives are integral to numerous biological processes; for example, the redox reactions of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD) involve the conversion of its pyridine ring into a dihydropyridine. nih.gov
Dihydropyridines (DHPs) are reduced derivatives of pyridine, with the 1,4-dihydropyridine (B1200194) isomer being the most extensively studied. researchgate.netrsc.org This scaffold is particularly renowned for its role in drugs that act as calcium channel blockers, which are widely used to treat hypertension and other cardiovascular conditions. nih.govbiointerfaceresearch.com The transformation between pyridine and dihydropyridine is a key biological redox process, and both structures serve as privileged scaffolds in drug design due to their wide range of pharmacological activities. nih.govnih.gov The development of synthetic methodologies, such as the Hantzsch reaction, has enabled the creation of a vast library of pyridine and dihydropyridine derivatives for biological screening. researchgate.neteurekaselect.com
Research Significance of Substituted Pyridine and Pyridyl Ethanone (B97240) Systems
The strategic placement of substituents on the pyridine ring is a fundamental approach in drug discovery to modulate a compound's physicochemical properties and biological activity. wisdomlib.org Modifications, such as the addition of alkyl groups like the dimethyl groups in 1-(3,5-Dimethylpyridin-4-YL)ethanone, can enhance catalytic activity, basicity, and therapeutic potential. wisdomlib.org Substituted pyridines are known to exhibit a wide array of biological effects, including antimicrobial, antiviral, anti-inflammatory, and anticancer activities. rsc.orgresearchgate.netnih.gov
The pyridyl ethanone moiety, which combines a pyridine ring with a ketone functional group, is a significant pharmacophore in medicinal chemistry. This structural motif is explored for its potential to interact with various biological targets. For instance, adamantyl ethanone pyridyl derivatives have been identified as potent and selective inhibitors of human 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic diseases. nih.gov The ethanone linker can be modified to optimize potency and pharmacokinetic properties, highlighting the modular nature of this scaffold in inhibitor design. nih.gov Research into various pyridyl ethanone structures is ongoing, with studies focusing on their potential antioxidant, anti-inflammatory, and anticancer properties. ontosight.ai
Overview of Prior Academic Research on Related Pyridyl Ethanones and Dihydropyridine Scaffolds
Academic research has extensively investigated pyridyl ethanone and dihydropyridine scaffolds, revealing a broad spectrum of therapeutic possibilities. The dihydropyridine framework, initially recognized for its use in calcium channel blockers like nifedipine (B1678770) and amlodipine, has since been explored for a multitude of other biological activities. nih.govbiointerfaceresearch.com Studies have shown that DHP derivatives can act as anticancer agents, in part by overcoming multidrug resistance in cancer cells. biointerfaceresearch.com Furthermore, the DHP scaffold has been investigated for its potential in developing modulators for sirtuin deacetylases, which are therapeutic targets for metabolic, cardiovascular, and neurodegenerative diseases. acs.org
Research into pyridyl ethanones has yielded compounds with diverse biological activities. Studies on adamantyl ethanone pyridyl derivatives have demonstrated that the position of the nitrogen atom and the nature of the linker group are critical for inhibitory activity against 11β-HSD1. nih.gov In a related area, novel 3,5-dimethylpyridin-4(1H)-one derivatives, which share the dimethylpyridine core, have been synthesized and evaluated as activators of AMP-activated protein kinase (AMPK), a key target in cancer and metabolic disorders. nih.gov The versatility of the pyridyl ethanone structure is further exemplified by its use as a building block for more complex molecules, such as the Etoricoxib intermediate 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone. google.com
| Related Compound Class/Scaffold | Key Research Findings | Potential Therapeutic Application | Reference |
|---|---|---|---|
| 1,4-Dihydropyridines (DHPs) | Act as calcium channel blockers, can revert multidrug resistance, and modulate sirtuin activity. | Hypertension, Cancer, Neurodegenerative diseases | nih.govbiointerfaceresearch.comacs.org |
| Adamantyl Ethanone Pyridyl Derivatives | Identified as potent and selective inhibitors of the 11β-HSD1 enzyme. | Diabetes, Obesity, Dyslipidemia | nih.gov |
| 3,5-Dimethylpyridin-4(1H)-one Derivatives | Act as activators of AMP-activated protein kinase (AMPK). | Cancer | nih.gov |
| Imidazo[1,2-a]pyridines | Some derivatives show inhibitory properties against p110a, an emerging cancer therapy target. | Cancer | nih.gov |
| Thieno[2,3-c]pyridine Derivatives | Exhibit anti-proliferative activity through inhibition of tubulin polymerization. | Cancer | rsc.orgnih.gov |
Structure
3D Structure
Properties
IUPAC Name |
1-(3,5-dimethylpyridin-4-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-6-4-10-5-7(2)9(6)8(3)11/h4-5H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKJBKKNRSCBIPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=C1C(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90594403 | |
| Record name | 1-(3,5-Dimethylpyridin-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90594403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70390-44-2 | |
| Record name | 1-(3,5-Dimethylpyridin-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90594403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for 1 3,5 Dimethylpyridin 4 Yl Ethanone and Its Analogues
Direct Synthesis of 1-(3,5-Dimethylpyridin-4-YL)ethanone
The direct synthesis of this compound and related compounds can be achieved through several established and modified routes for pyridine (B92270) ring formation.
Adaptation of Classic Pyridine Synthesis Routes
Classical methods for pyridine synthesis have been adapted to produce polysubstituted pyridines, including 4-acylpyridines.
Chichibabin Pyridine Synthesis : This method involves the condensation reaction of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia (B1221849) or its derivatives. wikipedia.org The reaction is typically carried out at high temperatures over a solid catalyst like alumina (B75360) or silica. wikipedia.orgchemistnotes.com For the synthesis of this compound, a strategic combination of carbonyl precursors would be required to yield the desired substitution pattern. The Chichibabin synthesis is valued for its use of inexpensive starting materials, making it suitable for large-scale production. thieme.de
Kröhnke Pyridine Synthesis : This versatile method allows for the synthesis of highly functionalized pyridines. wikipedia.org It typically involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of ammonium (B1175870) acetate (B1210297). wikipedia.orgdrugfuture.com The reaction proceeds through a Michael-type addition followed by ring closure and aromatization to form the pyridine ring. wikipedia.org This method offers a high degree of control over the substitution pattern of the final pyridine product.
Gattermann-Skita Synthesis : This synthesis involves the reaction of a malonate ester with dichloromethylamine. ijpsonline.com While a classic method, its application to the direct synthesis of a specifically substituted compound like this compound would depend on the availability of suitably substituted starting materials.
Multicomponent Cyclocondensation Reactions for Pyridine Ring Formation
Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that contains substantial portions of all the reactants. researchgate.net The Hantzsch pyridine synthesis is a prime example of an MCR used for the preparation of dihydropyridines, which are then oxidized to pyridines. wikipedia.orgwikipedia.org
The Hantzsch synthesis typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia or ammonium acetate. wikipedia.orgresearchgate.net This reaction is a cornerstone for the synthesis of 1,4-dihydropyridine (B1200194) derivatives, which serve as crucial intermediates for pyridine synthesis. wikipedia.orgalfa-chemistry.com
Specific Reaction Conditions and Catalysis in Synthesis
The efficiency and selectivity of pyridine synthesis can be significantly influenced by the reaction conditions and the use of catalysts.
Ammonium Salts : Quaternary ammonium salts are promising antibacterial compounds. mdpi.com In the context of pyridine synthesis, ammonium acetate is a common nitrogen source in reactions like the Hantzsch and Kröhnke syntheses. drugfuture.comwikipedia.org
Ceric Ammonium Nitrate (B79036) (CAN) : Ceric ammonium nitrate has been used as an effective catalyst in one-pot, four-component Hantzsch reactions to synthesize unsymmetrical 1,4-dihydropyridines. researchgate.net It also serves as a potent oxidizing agent for the aromatization of dihydropyridines to pyridines.
Microwave Irradiation : Microwave-assisted organic synthesis has gained prominence for its ability to dramatically reduce reaction times, often leading to higher yields and cleaner reactions compared to conventional heating methods. organic-chemistry.orgmdpi.com The Hantzsch dihydropyridine (B1217469) synthesis and subsequent aromatization have been successfully carried out under microwave irradiation. wikipedia.orgnih.govrsc.org This technique is considered a green chemistry approach due to its energy efficiency. mdpi.com
Ultrasound : Sonication, or the use of ultrasound, is another green chemistry technique that can accelerate chemical reactions. tandfonline.comresearchgate.net Ultrasound-promoted synthesis of pyridine derivatives has been shown to be efficient, with benefits including shorter reaction times, milder conditions, and often higher yields. tandfonline.comnih.govtandfonline.com
| Technology | Advantages |
| Microwave Irradiation | Reduced reaction times, higher yields, energy efficiency. organic-chemistry.orgmdpi.com |
| Ultrasound | Shorter reaction times, milder conditions, improved yields. tandfonline.comnih.gov |
Synthesis of Dihydropyridine Precursors and Related Derivatives
Elucidation of Reaction Pathways and Mechanisms for Dihydropyridine Formation
The Hantzsch dihydropyridine synthesis is the most prominent method for preparing 1,4-dihydropyridine derivatives. wikipedia.orgorganic-chemistry.org The mechanism of this reaction has been extensively studied and is understood to proceed through a series of condensation and cyclization steps. wikipedia.orgyoutube.com
The reaction typically begins with the Knoevenagel condensation of an aldehyde with one equivalent of a β-ketoester to form an α,β-unsaturated carbonyl intermediate. alfa-chemistry.comresearchgate.net Separately, a second equivalent of the β-ketoester reacts with ammonia to form an enamine. alfa-chemistry.comresearchgate.net The subsequent Michael addition of the enamine to the α,β-unsaturated carbonyl compound, followed by cyclization and dehydration, yields the 1,4-dihydropyridine ring. alfa-chemistry.com
For the synthesis of 3,5-Diacetyl-1,4-dihydrolutidine , a key precursor, the reaction involves the condensation of acetylacetone (B45752) with formaldehyde (B43269) in the presence of an ammonium salt. smolecule.com Theoretical studies have shown that the elimination of water is a critical step in this synthesis. researchgate.neti-repository.net
| Intermediate | Description |
| α,β-Unsaturated Carbonyl | Formed from the Knoevenagel condensation of an aldehyde and a β-ketoester. alfa-chemistry.com |
| Enamine | Formed from the reaction of a β-ketoester and ammonia. alfa-chemistry.com |
| 1,4-Dihydropyridine | The final product of the Hantzsch synthesis after Michael addition and cyclization. alfa-chemistry.com |
Oxidative Transformation Pathways from Dihydropyridines to Pyridine Derivatives
The final step in many pyridine syntheses is the aromatization of the dihydropyridine intermediate. wikipedia.org This oxidation is a crucial transformation as the resulting pyridines often have different biological activities than their dihydropyridine precursors. nih.gov
A variety of oxidizing agents and methods have been employed for this purpose. Classical oxidants include nitric acid, potassium permanganate, and chromium trioxide. wikipedia.org However, these reagents can be harsh and lead to side products. wikipedia.org Consequently, milder and more efficient methods have been developed.
Modern methods for the oxidation of 1,4-dihydropyridines include the use of:
Ceric Ammonium Nitrate (CAN)
Iodine in methanol (B129727) wikipedia.org
Manganese dioxide wikipedia.org
Calcium hypochlorite tandfonline.com
Potassium bromate (B103136) in the presence of a cobalt catalyst researchgate.net
Thallium triacetate researchgate.net
Laccase enzymes with aerial oxygen , offering an environmentally friendly approach. rsc.org
The choice of oxidant can sometimes influence the reaction pathway, leading to either dehydrogenation or dealkylation, depending on the substituent at the 4-position of the dihydropyridine ring. nih.gov
Derivatization Strategies for Functionalization of the Pyridine and Acetyl Moieties
The presence of a reactive acetyl group and a modifiable pyridine ring in this compound offers multiple avenues for chemical derivatization. These modifications can be broadly categorized into transformations of the ethanone (B97240) group and substitutions on the pyridine nucleus.
The acetyl group is a key site for a variety of chemical transformations, including the formation of oximes and the extension of the side-chain through carbon-carbon bond-forming reactions.
Oxime Formation:
A common and straightforward modification of the ethanone group is its conversion to an oxime. This is typically achieved through a condensation reaction with hydroxylamine (B1172632) hydrochloride in the presence of a base. The reaction proceeds via a nucleophilic addition of hydroxylamine to the carbonyl carbon, followed by dehydration to yield the corresponding oxime. This transformation is widely applicable to acetylpyridines and related ketones.
The general reaction for oxime formation is as follows:
Image of the chemical reaction for oxime formation
Reaction of this compound with hydroxylamine to form this compound oxime.
| Reactant | Reagent | Conditions | Product |
| This compound | Hydroxylamine hydrochloride, Base (e.g., pyridine, sodium hydroxide) | Varies (e.g., stirring at room temperature or gentle heating) | This compound oxime |
Side-Chain Elongation:
The carbon chain of the acetyl group can be extended through various synthetic strategies, most notably via the formation of an enolate followed by alkylation or through condensation reactions like the Claisen condensation.
Alkylation of Enolates: The α-protons of the acetyl group are acidic and can be removed by a strong base, such as lithium diisopropylamide (LDA), to form a nucleophilic enolate. This enolate can then react with an alkyl halide in an SN2 reaction to form a new carbon-carbon bond, thus elongating the side chain. The choice of base and reaction conditions is crucial to ensure complete enolate formation and avoid self-condensation side reactions. libretexts.org
Claisen Condensation: This reaction involves the condensation of two ester molecules, or an ester and a ketone, in the presence of a strong base to form a β-keto ester. libretexts.org While not a direct elongation of the ethanone group itself, this strategy can be employed with derivatives of this compound to introduce more complex side chains.
The pyridine ring of this compound, while generally less reactive towards electrophilic substitution than benzene (B151609), can be functionalized, particularly after activation through N-oxidation. The existing methyl groups on the ring influence the regioselectivity of these reactions.
Electrophilic Aromatic Substitution:
Direct electrophilic substitution on the 3,5-dimethylpyridine (B147111) ring is challenging due to the deactivating effect of the nitrogen atom. However, the reactivity of the ring can be enhanced by converting the pyridine to its N-oxide. The N-oxide group is activating and directs incoming electrophiles to the positions ortho and para to the nitrogen. In the case of 3,5-dimethylpyridine-N-oxide, the 4-position is activated.
A notable example is the nitration of 3,5-lutidine (3,5-dimethylpyridine). Following N-oxidation with an oxidizing agent like hydrogen peroxide, the resulting 3,5-lutidine-N-oxide can be nitrated at the 4-position using a mixture of nitric acid and sulfuric acid to yield 3,5-dimethyl-4-nitropyridine-N-oxide. patsnap.comgoogle.com This nitro group can then serve as a handle for further functionalization, such as reduction to an amine or nucleophilic aromatic substitution.
| Starting Material | Reagents | Product |
| 3,5-Lutidine | 1. H₂O₂ 2. HNO₃, H₂SO₄ | 3,5-Dimethyl-4-nitropyridine-N-oxide |
Halogenation:
Selective halogenation of the pyridine ring can also be achieved. For 3,5-disubstituted pyridines, methods have been developed for chlorination, which can provide precursors for further cross-coupling reactions to introduce a variety of substituents. nih.gov
Synthetic Approaches for Isotopic Labeling in Pyridine Derivatives (e.g., 15N-labeling for advanced spectroscopic studies)
Isotopic labeling, particularly with ¹⁵N, is a powerful tool for mechanistic studies and advanced spectroscopic analysis, such as in nuclear magnetic resonance (NMR) spectroscopy. Several methods have been developed for the incorporation of ¹⁵N into the pyridine ring.
A versatile and widely used method for the ¹⁵N-labeling of pyridines is through the Zincke reaction . This approach involves the reaction of a pyridine with 2,4-dinitrochlorobenzene to form a Zincke salt. Subsequent reaction of the Zincke salt with a ¹⁵N-labeled amine, such as ¹⁵NH₃ or its salts, leads to ring-opening and subsequent recyclization to form the ¹⁵N-labeled pyridine.
More recent advancements have utilized Zincke imine intermediates for the efficient incorporation of ¹⁵N into a wide range of substituted pyridines. This method has been successfully applied to the synthesis of ¹⁵N-labeled 3,5-dimethylpyridine. nih.gov The synthesis starts from methacrolein (B123484) and propenyl ether, which undergo a Diels-Alder reaction to form an alkoxy-3,4-dihydro-2H-pyran. This intermediate then reacts with ¹⁵N-labeled ammonium chloride (¹⁵NH₄Cl) to produce ¹⁵N-labeled 3,5-dimethylpyridine. nih.gov
| Precursors | ¹⁵N Source | Product |
| Methacrolein, Propenyl ether | ¹⁵NH₄Cl | ¹⁵N-labeled 3,5-Dimethylpyridine |
This method provides a direct route to isotopically labeled building blocks that can then be used in the synthesis of more complex molecules like ¹⁵N-labeled this compound for detailed spectroscopic investigations.
Advanced Structural Elucidation and Spectroscopic Characterization
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering precise information about the chemical environment of magnetically active nuclei.
Proton NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms within a molecule. For 1-(3,5-dimethylpyridin-4-yl)ethanone, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the pyridine (B92270) ring and the aliphatic protons of the methyl and acetyl groups.
The two equivalent protons on the pyridine ring (at positions 2 and 6) would likely appear as a singlet in the aromatic region, shifted downfield due to the electron-withdrawing nature of the nitrogen atom and the acetyl group. The two equivalent methyl groups attached to the pyridine ring (at positions 3 and 5) are expected to produce a single, sharp singlet in the aliphatic region. The methyl protons of the acetyl group will also appear as a distinct singlet, typically shifted further downfield compared to the ring methyl groups due to the proximity of the carbonyl group.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Pyridine H (2, 6) | 8.5 - 8.7 | Singlet | 2H |
| Ring CH₃ (3, 5) | 2.3 - 2.5 | Singlet | 6H |
| Acetyl CH₃ | 2.6 - 2.8 | Singlet | 3H |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
Carbon-13 NMR spectroscopy is instrumental in defining the carbon framework of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum.
The carbonyl carbon of the acetyl group is expected to have the most downfield chemical shift. The quaternary carbons of the pyridine ring will also be in the downfield region, with their precise shifts influenced by the attached substituents. The carbons bearing hydrogen atoms (at positions 2 and 6) will appear in the aromatic region. The carbons of the two equivalent methyl groups on the pyridine ring and the methyl carbon of the acetyl group will be found in the upfield aliphatic region.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C=O | 198 - 202 |
| Pyridine C (2, 6) | 148 - 152 |
| Pyridine C (3, 5) | 135 - 139 |
| Pyridine C (4) | 140 - 145 |
| Ring CH₃ (3, 5) | 18 - 22 |
| Acetyl CH₃ | 28 - 32 |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
Nitrogen-15 NMR spectroscopy is a specialized technique that provides direct insight into the electronic environment of nitrogen atoms. For this compound, the ¹⁵N NMR spectrum would show a single resonance corresponding to the pyridine nitrogen. The chemical shift of this nitrogen is sensitive to the electronic effects of the substituents on the pyridine ring. The presence of the electron-donating dimethyl groups and the electron-withdrawing acetyl group will influence the shielding of the nitrogen atom, providing valuable data for electronic structure analysis. The expected chemical shift would be in the typical range for substituted pyridines. scispace.comresearchgate.net
Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for establishing the connectivity between atoms.
COSY: A ¹H-¹H COSY spectrum would confirm the coupling (or lack thereof) between different protons. In this molecule, since all proton signals are expected to be singlets, no cross-peaks would be anticipated, confirming the isolated nature of the proton spin systems.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The spectra provide a fingerprint of the functional groups present.
In the IR spectrum of this compound, a strong absorption band is expected for the C=O (carbonyl) stretching vibration of the ketone. Characteristic bands for C=C and C=N stretching vibrations within the pyridine ring are also anticipated. C-H stretching and bending vibrations for the aromatic and aliphatic methyl groups will also be present.
Raman spectroscopy would also reveal these vibrational modes, with the aromatic ring vibrations often showing strong signals. The combination of IR and Raman data allows for a more complete analysis of the molecule's vibrational framework.
Table 3: Predicted IR Absorption Bands for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch | 2850 - 3000 | Medium |
| C=O Stretch (Ketone) | 1680 - 1700 | Strong |
| Aromatic C=C/C=N Stretch | 1550 - 1620 | Medium-Strong |
| CH₃ Bending | 1350 - 1470 | Medium |
Note: These are predicted values.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern. Techniques like High-Resolution Mass Spectrometry (HRMS) and Electrospray Ionization Mass Spectrometry (ESI-MS) are commonly employed.
The mass spectrum of this compound would show a molecular ion peak ([M]⁺) corresponding to its molecular weight. In HRMS, this would allow for the determination of the exact molecular formula. The fragmentation pattern would likely involve the loss of a methyl group ([M-15]⁺) from the acetyl moiety to form a stable acylium ion, which is a common fragmentation pathway for ketones. chemguide.co.uk Cleavage of the bond between the carbonyl group and the pyridine ring could also occur.
Table 4: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z |
| [M]⁺ | 149.08 |
| [M - CH₃]⁺ | 134.06 |
| [C₇H₈N]⁺ | 106.07 |
| [CH₃CO]⁺ | 43.02 |
Note: These are predicted m/z (mass-to-charge ratio) values based on the expected fragmentation.
X-ray Crystallography for Solid-State Structure Determination
Following extensive searches of chemical and crystallographic databases, including the Cambridge Structural Database (CSD), it has been determined that there is no publicly available single-crystal X-ray diffraction data for this compound. The deposition of a crystal structure is a prerequisite for the detailed analysis of its solid-state conformation, crystal packing, and intramolecular interactions.
Molecular Conformation and Torsion Angles
The determination of molecular conformation and specific torsion angles is entirely dependent on the availability of X-ray crystallographic data. As no such data has been published for this compound, a quantitative analysis of its bond angles, bond lengths, and the dihedral angles that define its three-dimensional shape in the solid state cannot be provided at this time.
Analysis of Crystal Packing and Unit Cell Parameters
Similarly, the analysis of the crystal packing arrangement and the determination of unit cell parameters (such as the dimensions of the unit cell axes a, b, and c, and the angles α, β, and γ) are direct outputs of a single-crystal X-ray diffraction experiment. Without experimental data, a discussion of the crystal system, space group, and the supramolecular architecture of this compound in the crystalline form is not possible.
Elucidation of Intramolecular Interactions and Stereochemical Features
A detailed elucidation of intramolecular interactions, such as hydrogen bonding, and a definitive assignment of stereochemical features are also reliant on precise atomic coordinates obtained from X-ray crystallography. While theoretical calculations could provide estimations of these features, a definitive, research-based discussion as mandated by the scope of this article cannot be conducted without experimental validation.
Advanced Chiral Resolution and Stereochemical Analysis of Related Chiral Pyridine Derivatives
The stereochemical analysis and resolution of chiral pyridine derivatives represent a significant area of chemical research. While specific methods for this compound are not detailed in the literature due to its achiral nature, several advanced techniques are employed for related chiral pyridine compounds.
The resolution of racemic mixtures of chiral pyridines can be achieved through various methods. One common approach is the formation of diastereomeric salts by reacting the racemic pyridine derivative with a chiral resolving agent, such as a chiral acid or base. These diastereomers, having different physical properties, can then be separated by fractional crystallization.
Another powerful technique is chiral chromatography, where a chiral stationary phase is used to selectively interact with one enantiomer more strongly than the other, allowing for their separation. High-performance liquid chromatography (HPLC) with chiral columns is a widely used application of this principle for both analytical and preparative-scale separations of chiral pyridine derivatives.
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a robust method for investigating the electronic structure of molecules. cmu.edu DFT calculations are used to determine the ground-state electronic energy of a molecule by focusing on its electron density, providing a balance between accuracy and computational cost. nih.govmdpi.comresearchgate.netnih.govuta.cl
Geometry Optimization and Conformational Analysis
Geometry optimization is a fundamental DFT procedure used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. nih.govmdpi.com This process yields crucial data on bond lengths, bond angles, and dihedral angles. Conformational analysis further explores different spatial arrangements (conformers) of the molecule and their relative energies, which is particularly important for flexible molecules. researchgate.net For 1-(3,5-Dimethylpyridin-4-YL)ethanone, this would involve analyzing the orientation of the acetyl group relative to the dimethylpyridine ring.
| Parameter | Description | Typical Units |
|---|---|---|
| Bond Length | The equilibrium distance between the nuclei of two bonded atoms. | Ångström (Å) |
| Bond Angle | The angle formed between three connected atoms. | Degrees (°) |
| Dihedral Angle | The angle between two intersecting planes, crucial for defining molecular conformation. | Degrees (°) |
| Total Energy | The calculated electronic energy of the optimized structure. | Hartrees (a.u.) |
Electronic Structure Analysis (e.g., Frontier Molecular Orbitals (FMO), Molecular Electrostatic Potential (MEP))
Electronic structure analysis provides deep insights into a molecule's reactivity and intermolecular interactions.
Frontier Molecular Orbitals (FMO): FMO theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comwikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. libretexts.org The HOMO-LUMO energy gap is a critical indicator of molecular stability and chemical reactivity; a smaller gap suggests the molecule is more likely to be reactive. wikipedia.orgresearchgate.net
Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution on the molecule's surface. researchgate.net It helps identify electron-rich regions (negative potential, susceptible to electrophilic attack) and electron-poor regions (positive potential, susceptible to nucleophilic attack). researchgate.netchemrxiv.org For this compound, the MEP would likely show negative potential around the oxygen atom of the acetyl group and the nitrogen of the pyridine (B92270) ring.
| Property | Description | Significance |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates electron-donating ability. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates electron-accepting ability. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Relates to chemical reactivity and stability. researchgate.net |
| MEP Surface | A 3D plot of the electrostatic potential on the electron density surface. | Visualizes charge distribution and predicts sites for intermolecular interactions. researchgate.net |
Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, IR vibrational frequencies)
DFT calculations are widely used to predict spectroscopic data, which can aid in the characterization and identification of compounds.
NMR Chemical Shifts: Theoretical calculations can predict the 1H and 13C NMR chemical shifts of a molecule with reasonable accuracy. mdpi.comnih.gov These predicted values, when compared with experimental data, can confirm the proposed structure of a synthesized compound. nih.govidc-online.com Machine learning and deep neural networks are also being integrated with DFT to improve the accuracy of these predictions. nrel.govcolostate.edu
IR Vibrational Frequencies: DFT can compute the vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) spectrum. biointerfaceresearch.com The calculated frequencies are often scaled by a factor to better match experimental results. mdpi.com This analysis helps in assigning specific vibrational modes (e.g., C=O stretch, C-H bend) to the observed IR bands. mdpi.comnih.gov
Reaction Pathway Modeling and Transition State Analysis
Computational modeling can be used to investigate the mechanisms of chemical reactions. For a compound like this compound, this could involve studying its synthesis or its reactions with other molecules. This analysis identifies the lowest energy path from reactants to products, including the high-energy transition state that must be overcome. nih.gov Calculating the energy of this transition state allows for the determination of the reaction's activation energy, providing insight into reaction rates and feasibility. Studies on related pyridine derivatives have successfully used these methods to understand reaction mechanisms, such as cyclization processes. nih.gov
Molecular Dynamics Simulations for Conformational Landscape Exploration
While DFT is excellent for static structures, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. semanticscholar.orgresearchgate.net By simulating the movements of atoms according to the principles of classical mechanics, MD can explore the full conformational landscape of a molecule, revealing how it flexes, bends, and changes shape in solution. plos.org This provides a more realistic picture of the molecule's behavior than a single, static optimized structure.
Molecular Docking Studies for Ligand-Protein Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govnih.gov This method is crucial in drug discovery for screening potential drug candidates. researchgate.netbiointerfaceresearch.com Docking simulations for this compound would involve placing it into the binding site of a target protein and calculating a "docking score," which estimates the binding affinity. ijper.org Studies on structurally related pyridine and pyridinone derivatives have used docking to explore their potential as inhibitors or activators for various biological targets, such as enzymes and kinases. nih.govnih.govmdpi.com
| Output Parameter | Description | Significance |
|---|---|---|
| Binding Energy/Affinity | An estimation of the strength of the ligand-receptor interaction. | A lower (more negative) value typically indicates a stronger, more favorable interaction. |
| Binding Pose | The predicted 3D orientation and conformation of the ligand within the receptor's active site. | Reveals how the ligand fits and which parts of it are important for binding. |
| Interacting Residues | The specific amino acid residues in the protein that form interactions (e.g., hydrogen bonds, hydrophobic contacts) with the ligand. | Identifies key interactions that stabilize the ligand-protein complex. |
Chemical Reactivity and Transformation Studies
Reactivity of the Pyridine (B92270) Nitrogen (e.g., N-oxidation, coordination chemistry)
The lone pair of electrons on the nitrogen atom of the pyridine ring makes it a nucleophilic and basic center. This characteristic allows for reactions such as N-oxidation and coordination with metal ions.
N-oxidation: The pyridine nitrogen can be oxidized to form an N-oxide. This transformation alters the electronic properties of the ring, influencing its reactivity in subsequent reactions. mdpi.com The N-O group can act as an electron-donating group through resonance, while also exhibiting inductive electron-withdrawing effects. arkat-usa.org Various oxidizing agents, including peracids like m-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide in acetic acid, are commonly employed for this purpose. arkat-usa.org The formation of the N-oxide can activate the pyridine ring for both nucleophilic and electrophilic substitutions. mdpi.com
Coordination Chemistry: The nitrogen atom's lone pair enables it to act as a ligand, coordinating with a wide range of metal ions to form coordination complexes. The steric hindrance from the adjacent methyl and acetyl groups in 1-(3,5-dimethylpyridin-4-yl)ethanone can influence the geometry and stability of the resulting metal complexes. This coordination ability is a fundamental aspect of pyridine chemistry, leading to applications in catalysis and materials science. researchgate.net
Reactions Involving the Acetyl Methyl Group and Carbonyl Functionality
The acetyl group (-COCH₃) is a key site for various chemical reactions, involving both the methyl protons and the carbonyl carbon.
The protons of the acetyl methyl group are weakly acidic and can be removed by a strong base to form an enolate. This enolate is a potent nucleophile and can participate in a range of reactions, including aldol (B89426) condensations and Claisen-Schmidt reactions. For instance, in a related compound, 3,5-diacetyl-2,6-dimethylpyridine, the acetyl group's methyl protons exhibit acidity that allows for enolization, a crucial step in subsequent cyclization reactions. nih.gov
The carbonyl group itself is susceptible to nucleophilic attack. It can be reduced to a secondary alcohol using reducing agents like sodium borohydride. It can also react with Grignard reagents or organolithium compounds to form tertiary alcohols.
Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine Ring
The pyridine ring is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. wikipedia.org This deactivation is further compounded if the nitrogen becomes protonated or coordinated to a Lewis acid, which is often required to catalyze the substitution. wikipedia.org When such reactions do occur, the substitution is typically directed to the 3- and 5-positions (meta to the nitrogen). In this compound, the 3- and 5-positions are already occupied by methyl groups, and the 4-position by the acetyl group. The remaining 2- and 6-positions are adjacent to the nitrogen and are generally the most deactivated positions for electrophilic attack.
Conversely, the pyridine ring is more susceptible to nucleophilic aromatic substitution, particularly at the 2-, 4-, and 6-positions, especially if a good leaving group is present. libretexts.orglibretexts.org For this compound, a nucleophilic attack would be most likely at the 4-position, potentially leading to the displacement of the acetyl group if it were modified to be a better leaving group. The presence of electron-withdrawing groups on the ring can facilitate these reactions by stabilizing the negatively charged intermediate (a Meisenheimer complex). libretexts.orglibretexts.org
| Reaction Type | Reactivity of Pyridine Ring | Directing Effects |
| Electrophilic Aromatic Substitution | Deactivated compared to benzene. wikipedia.org | Substitution typically occurs at the 3- and 5-positions. dalalinstitute.com |
| Nucleophilic Aromatic Substitution | Activated compared to benzene, especially with a good leaving group. libretexts.orglibretexts.org | Substitution favored at the 2-, 4-, and 6-positions. nih.gov |
Redox Chemistry of the Pyridine and Dihydropyridine (B1217469) Core (e.g., oxidation of dihydropyridines)
The pyridine ring of this compound can be reduced to form piperidine (B6355638) derivatives. More significantly, the corresponding 1,4-dihydropyridine (B1200194) derivatives are important in the context of redox chemistry, often serving as models for the NADH coenzyme. wum.edu.pk
The oxidation of Hantzsch 1,4-dihydropyridines to their corresponding pyridine derivatives is a well-studied and biologically relevant transformation. wum.edu.pk This aromatization process leads to the loss of pharmacological activity in many dihydropyridine-based drugs. uchile.cl The oxidation can be carried out using various methods, including chemical oxidants like nitric acid or bleaching powder (calcium hypochlorite), and solvents like dimethyl sulfoxide (B87167) (DMSO) which can also act as a catalyst. wum.edu.pkresearchgate.net The mechanism of oxidation can be influenced by factors such as the substituent on the nitrogen atom of the dihydropyridine ring and the reaction medium. uchile.cl For instance, N-substituted dihydropyridines can exhibit different oxidation potentials and mechanisms compared to their N-unsubstituted counterparts. uchile.cl In biological systems, this oxidation is often catalyzed by cytochrome P450 enzymes. nih.gov
| Oxidizing Agent/Method | Typical Yields | Reference |
| Dimethyl Sulfoxide (DMSO) | Moderate to good (e.g., 25%) | wum.edu.pk |
| Nitric Acid | Moderate (e.g., 19-23%) | wum.edu.pk |
| Bleaching Powder (Calcium Hypochlorite) | Moderate to good | researchgate.net |
Supramolecular Chemistry and Crystal Engineering
Characterization of Hydrogen Bonding Interactions and Supramolecular Network Formation
Hydrogen bonds are fundamental to the assembly of molecules in the solid state, directing their orientation and packing. In the case of 1-(3,5-Dimethylpyridin-4-YL)ethanone, the molecule possesses both hydrogen bond donors and acceptors, making it a versatile building block for supramolecular construction. The primary hydrogen bond acceptor is the nitrogen atom of the pyridine (B92270) ring, with the carbonyl oxygen of the ethanone (B97240) group also capable of accepting hydrogen bonds. The methyl groups on the pyridine ring and the ethanone moiety can act as weak C-H hydrogen bond donors.
The interplay of these interactions can lead to the formation of various supramolecular synthons, which are robust and predictable patterns of hydrogen bonds. For instance, the formation of dimers through C-H...O interactions is a common motif in crystal engineering. In the crystal structure of related compounds, such as pyrrol-2-yl chloromethyl ketone derivatives, C-H...O interactions, in conjunction with other hydrogen bonds, contribute to the formation of one-dimensional chains. mdpi.com Similarly, C-H...π interactions can play a significant role in stabilizing crystal packing, as observed in the structure of 1-(2-hydroxy-5-meth-oxy-phen-yl)ethanone 4,4-di-methyl-thio-semicarbazone, where these interactions link molecular dimers. nih.gov
The potential hydrogen bonding interactions involving this compound are summarized in the table below. The formation of these bonds would dictate the dimensionality and topology of the resulting supramolecular network, which could range from simple discrete assemblies to complex three-dimensional frameworks.
| Interaction Type | Donor | Acceptor | Potential Supramolecular Motif |
| N-H...O | Amide, Carboxylic Acid (in co-crystals) | Carbonyl Oxygen | Heterosynthons |
| C-H...O | Methyl Groups, Pyridine Ring | Carbonyl Oxygen | Chains, Dimers |
| C-H...S | Methyl Groups, Pyridine Ring | Thione/Thiol (in co-crystals) | Extended Networks |
| C-H...π | Methyl Groups | Pyridine Ring (of adjacent molecule) | Stabilized Packing |
Investigation of Halogen Bonding in Co-crystallization with Pyridine Derivatives
Halogen bonding is a highly directional and specific non-covalent interaction that has emerged as a powerful tool in crystal engineering. researchgate.net It involves the interaction between an electrophilic region on a halogen atom (the σ-hole) and a Lewis basic site, such as the nitrogen atom of a pyridine ring. Pyridine derivatives are excellent halogen bond acceptors, and their co-crystallization with halogen bond donors has been extensively studied to construct a variety of supramolecular architectures. nih.gov
The nitrogen atom of the pyridine ring in this compound is a prime site for halogen bonding. Co-crystallization with potent halogen bond donors, such as 1,4-diiodotetrafluorobenzene (B1199613) (1,4-DITFB) or 1,3,5-triiodo-2,4,6-trifluorobenzene (titfb), would be expected to yield well-defined co-crystals. nih.govacs.org In such co-crystals, the I...N halogen bond would be the primary interaction directing the assembly.
Studies on benzoylpyridine isomers with titfb have shown that both the pyridine nitrogen and the carbonyl oxygen can act as halogen bond acceptors. acs.org Generally, the I...N halogen bonds are shorter and stronger than the I...O interactions. acs.org This suggests that in co-crystals of this compound with di- or tri-iodinated benzenes, the primary halogen bond would form with the pyridine nitrogen, potentially with weaker I...O interactions further stabilizing the structure. The competition and cooperation between halogen bonding and hydrogen bonding can be influenced by factors such as the choice of solvent, adding another layer of control over the self-assembly process. researchgate.net
Self-Assembly Processes and Crystal Engineering Strategies
Self-assembly is the spontaneous organization of molecules into ordered structures, driven by non-covalent interactions. For this compound, the self-assembly process in the solid state would be governed by a combination of hydrogen bonding, halogen bonding (in the presence of a suitable donor), and weaker interactions like C-H...π and π...π stacking.
Crystal engineering strategies for this compound would involve the selection of appropriate co-formers to target specific supramolecular synthons and, consequently, desired crystal packing and properties. For instance, co-crystallization with carboxylic acids could lead to the formation of robust acid-pyridine heterosynthons via O-H...N hydrogen bonds. The predictability of these synthons makes them valuable tools in the design of multicomponent crystals.
The formation of nanoparticles through the self-assembly of amphiphilic derivatives is another avenue of interest. By chemically modifying this compound to introduce both hydrophobic and hydrophilic moieties, it may be possible to induce its self-assembly into nanoparticles in aqueous media, as has been demonstrated for other pyridine derivatives. mdpi.comnih.gov Molecular dynamics simulations can be a valuable tool to predict and understand the self-assembly process of such derivatives. nih.gov
Design of Co-crystals and Multicomponent Assemblies
The design of co-crystals and multicomponent assemblies is a key strategy in crystal engineering to modify the physicochemical properties of solid materials, such as solubility, melting point, and stability. cput.ac.za this compound, with its hydrogen and halogen bond accepting capabilities, is a promising candidate for the formation of such multicomponent crystals.
The selection of a co-former is crucial in co-crystal design. For this compound, a wide range of co-formers could be considered. Carboxylic acids, as mentioned, would likely form strong O-H...N hydrogen bonds. Phenols could engage in O-H...N or O-H...O hydrogen bonding. Other molecules with hydrogen bond donating groups, such as amides or sulfonamides, could also be suitable co-formers.
Furthermore, the ditopic nature of some halogen bond donors allows for the construction of extended networks. mdpi.com For example, co-crystallization of this compound with a linear diiodinated compound could lead to the formation of one-dimensional chains through I...N...I linkages. The use of tritopic halogen bond donors could result in more complex two- or three-dimensional networks. The interplay between strong, directional interactions like hydrogen and halogen bonds, and weaker, less directional forces will ultimately determine the final crystal structure of these multicomponent assemblies. researchgate.net
Applications in Organic Synthesis and Catalysis
Ligand Design in Coordination Chemistry and Catalysis
Pyridine (B92270) and its derivatives are fundamental components in the design of ligands for coordination chemistry and catalysis due to the coordinating ability of the nitrogen lone pair. Modification of the pyridine backbone with functional groups, such as the acetyl group in 1-(3,5-dimethylpyridin-4-yl)ethanone, can lead to the formation of multidentate ligands. For instance, the acetyl group could be converted into an oxime or a hydrazone, introducing additional coordination sites.
The following table provides examples of how different functionalities on a pyridine ring can be utilized in ligand design.
| Functional Group on Pyridine | Potential Ligand Type | Potential Catalytic Application |
| Acetyl (as in the target compound) | Can be converted to imine, oxime, or hydrazone ligands | Oxidation, reduction, cross-coupling |
| Amino | Forms chelating ligands (e.g., with other N-donors) | Polymerization, asymmetric synthesis |
| Carboxyl | Acts as an anionic donor, can form bridging ligands | Water oxidation, CO2 reduction |
This table provides a generalized overview of how functionalized pyridines can be employed in ligand design. Specific studies on this compound in this context are not currently available.
Exploration of Pyridine Scaffolds in Photoredox Catalysis
Visible-light photoredox catalysis has emerged as a powerful tool in modern organic synthesis, and pyridine-containing structures are often explored in this domain, both as components of photocatalysts and as substrates. The electronic properties of the pyridine ring can be modulated to influence the photophysical and electrochemical characteristics of photoredox catalysts.
There is no specific literature detailing the exploration of this compound within the context of photoredox catalysis. However, research into pyridine scaffolds in this area is an active field. For instance, pyridine-based ligands are used in the synthesis of ruthenium and iridium photocatalysts, where the pyridine nitrogen coordinates to the metal center. Furthermore, pyridinium (B92312) salts, derived from the N-alkylation of pyridines, can act as electron acceptors in photocatalytic cycles.
The table below outlines the general roles that pyridine scaffolds can play in photoredox catalysis.
| Role of Pyridine Scaffold | Mechanism | Example Application |
| Ligand in Metal-based Photocatalyst | Modulates the photophysical and redox properties of the metal center | Atom Transfer Radical Polymerization (ATRP) |
| Substrate | Can undergo radical addition or cycloaddition reactions | C-H functionalization of heterocycles |
| Electron Acceptor (as Pyridinium) | Accepts an electron from the excited photocatalyst to generate a radical | Reductive dehalogenation |
This table illustrates the diverse roles of pyridine scaffolds in photoredox catalysis. The specific involvement of this compound in such processes has not been reported.
Analytical Chemistry Applications
Use as Reagents in Chemical Detection Methodologies (e.g., formaldehyde (B43269), other aldehydes)
No studies were found that describe the use of 1-(3,5-Dimethylpyridin-4-YL)ethanone as a reagent for the detection of formaldehyde or other aldehydes. While the Hantzsch reaction is a well-known method for detecting aldehydes, it typically involves the condensation of an aldehyde with two equivalents of a β-ketoester and ammonia (B1221849) to form a dihydropyridine (B1217469) derivative. chemtube3d.comorganic-chemistry.orgwikipedia.org The compound this compound is not a β-ketoester and does not fit the typical profile of reagents used in this classical detection methodology.
Fluorescence Spectroscopy Applications and Photophysical Property Studies
There is no published research on the fluorescence spectroscopy applications or detailed photophysical property studies of this compound. While studies on related pyridine (B92270) derivatives exist, the specific electronic and photophysical characteristics conferred by the acetyl group at the 4-position combined with methyl groups at the 3- and 5-positions have not been documented in the context of analytical fluorescence applications.
Development of Advanced Sensors and Detection Systems
No literature could be located that links this compound to the development of advanced sensors or detection systems. Research in chemical sensors often involves molecules with specific binding sites or signaling mechanisms, and there is no indication in the available data that this particular compound has been explored for such purposes.
Biological Interactions Research: Mechanistic and Structure Activity Perspectives
Structure-Activity Relationship (SAR) Studies of 1-(3,5-Dimethylpyridin-4-YL)ethanone Derivatives
The exploration of this compound and its derivatives has revealed important insights into their structure-activity relationships (SAR), particularly in the context of developing novel therapeutic agents. The pyridine (B92270) ring serves as a crucial scaffold in medicinal chemistry, and modifications to its substituents can significantly influence biological activity. nih.govmdpi.com
In the development of activators for AMP-activated protein kinase (AMPK), a series of compounds based on a 3,5-dimethylpyridin-4(1H)-one scaffold were synthesized and evaluated. nih.gov Optimization of a lead compound from this series led to the discovery of 2-[({1'-[(4-fluorophenyl)methyl]-2-methyl-1',2',3',6'-tetrahydro[3,4'-bipyridin]-6-yl}oxy)methyl]-3,5-dimethylpyridin-4(1H)-one, which demonstrated potent AMPK activating activity. nih.govnii.ac.jp This optimization process highlighted key structural features necessary for activity. For instance, the introduction of a bipyridine system and specific substitutions on the terminal phenyl ring were critical for enhancing potency. nih.gov
General SAR studies on pyridine derivatives have shown that the nature and position of substituents play a pivotal role in determining their biological effects, such as antiproliferative activity. mdpi.com For example, the presence of electron-donating groups like methoxy (B1213986) (-OCH3) or electron-withdrawing groups like halogens can drastically alter the electronic properties of the pyridine ring, thereby affecting its interaction with biological targets. mdpi.com In related dihydropyridine (B1217469) derivatives, which can be oxidized to the corresponding pyridine form, substituents at the 2-, 3-, 4-, 5-, and 6-positions of the ring have been systematically varied to probe their effects on receptor affinity and selectivity. nih.gov For these related compounds, ethyl groups at the 2- and 4-positions were found to be more favorable than methyl groups for affinity at certain receptors. nih.gov Such findings underscore the sensitivity of biological targets to even minor structural modifications on the pyridine core.
The table below summarizes key SAR insights for derivatives related to the this compound scaffold.
| Scaffold/Derivative Class | Position of Modification | Impact of Substitution | Target/Activity |
| 3,5-Dimethylpyridin-4(1H)-one | 2-position | Introduction of a substituted tetrahydrobipyridin-6-yl]oxy)methyl group | Potent AMPK Activation |
| 6-Phenyl-1,4-dihydropyridine | 2- and 4-positions | Ethyl groups favored over methyl groups | A3 Adenosine Receptor Affinity |
| General Pyridine Derivatives | Aromatic Ring | Addition of -OCH3 groups | Increased Antiproliferative Activity |
| General Pyridine Derivatives | Aromatic Ring | Replacement of -CH3 with Cl or H | Decreased Antiproliferative Activity |
Enzyme Inhibition Studies and Mechanistic Investigations
AMP-activated protein kinase (AMPK) is a critical enzyme in cellular energy homeostasis, making it an attractive target for various metabolic diseases and cancer. nih.govmedchemexpress.com A novel series of compounds with a 3,5-dimethylpyridin-4(1H)-one scaffold, structurally related to this compound, were synthesized and identified as potent AMPK activators. nih.govnii.ac.jp
Unlike some direct activators, these compounds exhibited a unique profile of selective cell growth inhibition against human breast cancer cell lines. nih.gov Through optimization of a lead compound, a derivative named compound 25 (2-[({1'-[(4-fluorophenyl)methyl]-2-methyl-1',2',3',6'-tetrahydro[3,4'-bipyridin]-6-yl}oxy)methyl]-3,5-dimethylpyridin-4(1H)-one) was developed. nih.govnii.ac.jp This compound not only showed potent AMPK activating activity but also possessed good aqueous solubility, a desirable property for potential therapeutic agents. nih.gov The activation of AMPK by these compounds suggests a mechanism that could be beneficial in conditions characterized by metabolic dysregulation. nih.govmedchemexpress.com
| Compound | Scaffold | Biological Activity | Key Finding |
| 25 | 3,5-Dimethylpyridin-4(1H)-one | Potent AMPK Activator | Showed potent activity and good aqueous solubility. nih.gov |
| Lead Compound (4a ) | 3,5-Dimethylpyridin-4(1H)-one | AMPK Activator | Initial hit from which more potent derivatives were developed. nih.gov |
Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the breakdown of monoamine neurotransmitters and are key targets in the treatment of depression and neurodegenerative disorders like Parkinson's disease. wikipedia.orgresearchgate.netnih.gov While direct studies on this compound as an MAO inhibitor were not found in the reviewed literature, research on other heterocyclic compounds provides a basis for potential activity.
Derivatives of 1,3-oxazole, another five-membered heterocycle, have been shown to exhibit potent and specific inhibition of the MAO-B isoform. mdpi.com For example, 4-(2-methyloxazol-4-yl)benzenesulfonamide was found to be a selective MAO-B inhibitor with an IC₅₀ value of 3.47 μM, compared to 43.3 μM for MAO-A. mdpi.com This selectivity is crucial, as MAO-B is primarily responsible for the metabolism of dopamine (B1211576) in the brain. mdpi.com Similarly, certain 4-dimethylamino-alpha-methylphenylalkylamine derivatives have been identified as selective inhibitors of MAO-A. nih.gov The structural features of the pyridine ring in this compound could potentially be modified to confer inhibitory activity against one or both MAO isoforms.
Alcohol oxidase is an enzyme that catalyzes the oxidation of short-chain primary alcohols to their corresponding aldehydes. nih.govmpbio.com It is commonly used in enzymatic assays to measure the concentration of alcohols like methanol (B129727) and ethanol. sigmaaldrich.comnih.gov The assay typically involves coupling the hydrogen peroxide produced by alcohol oxidase to a peroxidase-catalyzed reaction that generates a colored product. nih.govsigmaaldrich.com A thorough review of the available literature did not yield any studies investigating the interaction of this compound or its derivatives with alcohol oxidase, either as a substrate or an inhibitor.
Research into the broader enzymatic inhibition profile of this compound derivatives is ongoing, with related heterocyclic structures showing activity against various cancer-related enzymes.
Thymidine (B127349) Phosphorylase (TP): TP is an enzyme overexpressed in many cancers and plays a role in angiogenesis. mdpi.com Therefore, TP inhibitors are of great interest as potential anti-cancer agents. nih.gov Various heterocyclic compounds have been identified as TP inhibitors. For instance, a series of 1,3,4-oxadiazole-2-thione derivatives showed moderate TP inhibitory activity, with the most active compound having an IC₅₀ value of 38.24 ± 1.28 μM. nih.gov Quinoxaline derivatives have also been synthesized and evaluated, with many showing more potent inhibition than the standard reference compound, 7-deazaxanthine. nih.gov Dihydropyrimidone derivatives have been identified as non-competitive inhibitors of TP. mdpi.com These findings suggest that the pyridine core of this compound could serve as a scaffold for designing novel TP inhibitors.
Thymidylate Synthase (TS): TS is another crucial enzyme in DNA synthesis and a well-established target for cancer chemotherapy. plos.org Inhibition of TS leads to a compensatory "flare" in the thymidine salvage pathway. plos.org While no direct data on TS inhibition by this compound was found, its structural components are present in various kinase inhibitors and other biologically active molecules, warranting future investigation against targets like TS.
No specific studies were identified in the searched literature detailing the inhibitory activity of this compound or its direct derivatives against HDAC, topoisomerase II, or telomerase.
Cell-Based Assays for Mechanistic Understanding (e.g., MTT assays for cell growth inhibition, cell cycle analysis, apoptosis induction pathways)
Cell-based assays are fundamental tools for elucidating the mechanisms of action of novel compounds. The derivatives of the 3,5-dimethylpyridin-4(1H)-one scaffold, which act as AMPK activators, were found to exert selective cell growth inhibitory activity against human breast cancer cell lines. nih.govnii.ac.jp
MTT Assays for Cell Growth Inhibition: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method used to assess cell viability and cytotoxicity. nih.gov Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals, providing a measure of metabolic activity which often correlates with cell number. nih.govukm.my This assay is frequently used to determine the half-maximal inhibitory concentration (IC₅₀) of a compound, which is a measure of its potency in inhibiting cell growth. For many pyridine derivatives, MTT assays have been crucial in quantifying their antiproliferative effects against various cancer cell lines, such as liver cancer (HepG2) and chronic myelogenous leukemia (K562). mdpi.comnih.gov
Cell Cycle Analysis and Apoptosis Induction: To understand the mechanism behind cell growth inhibition, further assays are employed. Flow cytometry is a powerful technique used for cell cycle analysis and detecting apoptosis. mdpi.com Cells treated with active compounds can be stained with DNA-binding dyes like propidium (B1200493) iodide (PI) to analyze their distribution across the different phases of the cell cycle (G0/G1, S, G2/M). mdpi.com An accumulation of cells in a specific phase, such as the G1 phase, indicates cell cycle arrest. mdpi.com
Apoptosis, or programmed cell death, is a common mechanism for anticancer agents. nih.gov The Annexin V-FITC/PI assay is widely used to detect apoptosis. ukm.my In early apoptosis, phosphatidylserine (B164497) is translocated to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. ukm.my Propidium iodide is used to identify late apoptotic or necrotic cells where membrane integrity is lost. mdpi.com Studies on other cytotoxic compounds have shown that they can induce both early and late apoptosis, confirming their ability to trigger programmed cell death. ukm.mymdpi.com Furthermore, the molecular pathways of apoptosis can be investigated by measuring the levels of key proteins such as the Bax/Bcl-2 ratio and caspases (e.g., caspase-3/7), which are crucial executioners of the apoptotic process. mdpi.com
| Assay Type | Purpose | Typical Measurement | Mechanistic Insight |
| MTT Assay | Measures cell viability and cytotoxicity. nih.gov | IC₅₀ value (concentration for 50% inhibition). mdpi.com | Quantifies the potency of cell growth inhibition. |
| Cell Cycle Analysis | Determines the effect on cell cycle progression. mdpi.com | Percentage of cells in G0/G1, S, G2/M phases. | Identifies cell cycle arrest at specific checkpoints. |
| Annexin V/PI Assay | Detects and quantifies apoptosis. ukm.my | Percentage of early and late apoptotic cells. | Confirms induction of programmed cell death. |
| Caspase Activity Assay | Measures activity of key apoptotic enzymes. nih.gov | Fold-increase in caspase-3/7 activity. | Elucidates the involvement of specific apoptotic pathways. |
Protein Binding Studies and Affinity Measurements
Research into the specific protein binding and affinity measurements for derivatives of the 3,5-dimethylpyridin-4(1H)-one scaffold has primarily centered on their interaction with AMP-activated protein kinase (AMPK). jst.go.jpnih.gov Unlike direct AMPK activators that bind to allosteric sites on the enzyme complex, this class of compounds is suggested to act as indirect activators. jst.go.jp Their mechanism of action is thought to involve the inhibition of mitochondrial complex I, leading to an increase in the cellular AMP/ATP ratio, which in turn activates AMPK. jst.go.jp
Initial screening of a compound library identified a lead compound from the 3,5-dimethylpyridin-4(1H)-one series which demonstrated moderate AMPK activation. jst.go.jp This was determined through a whole-cell enzyme-linked immunosorbent assay (ELISA) that measured the phosphorylation of acetyl-CoA carboxylase (ACC) at Ser79, a downstream substrate of AMPK, in the human breast cancer cell line MDA-MB-453. jst.go.jp
Structure-activity relationship (SAR) studies have underscored the importance of the 3,5-dimethylpyridin-4(1H)-one nucleus as a critical component of the pharmacophore. jst.go.jp Early modifications, such as altering the position of the nitrogen atom within the central pyridine ring or investigating the 4-methoxypyridine (B45360) intermediate, resulted in a reduction or complete loss of cellular potency, confirming the significance of this core structure for biological activity. jst.go.jp
Further optimization of a lead compound, designated as 4a , led to the development of derivatives with significantly improved in vitro AMPK activation and cell growth inhibitory activities. jst.go.jp The table below summarizes the activity of key compounds from this series.
| Compound ID | Structure | AMPK Activation (ACC Phosphorylation, EC50, µM) | Cell Growth Inhibition (MDA-MB-453, GI50, µM) |
| 4a | 2-({[5-(4-Fluorophenyl)-6-methylpyridin-2-yl]oxy}methyl)-3,5-dimethylpyridin-4(1H)-one | 0.43 | 0.22 |
| 4f | 3,5-Dimethyl-2-({[6-methyl-5-(4-(trifluoromethyl)phenyl)pyridin-2-yl]oxy}methyl)pyridin-4(1H)-one | 0.057 | 0.021 |
| 25 | 2-[({1'-[(4-Fluorophenyl)methyl]-2-methyl-1',2',3',6'-tetrahydro[3,4'-bipyridin]-6-yl}oxy)methyl]-3,5-dimethylpyridin-4(1H)-one | 0.046 | 0.040 |
Data sourced from Kuramoto et al., 2020. jst.go.jp
Investigation of Unique Biological Selectivity Profiles
A distinguishing characteristic of the 3,5-dimethylpyridin-4(1H)-one series of compounds is their unique biological selectivity profile, particularly concerning their antiproliferative effects. jst.go.jpnih.gov Unlike direct AMPK activators, these derivatives exhibit selective cell growth inhibitory activity against certain human breast cancer cell lines. jst.go.jp This suggests a mechanism of action that, while involving AMPK activation, may also encompass other cellular effects that contribute to this selectivity.
The lead compound 4a was initially noted for its unique cancer cell selectivity alongside its moderate AMPK activation. jst.go.jp Subsequent optimization efforts focused on enhancing this selective activity. For instance, compound 25 was developed to not only have potent AMPK activating activity but also to maintain the unique selectivity in cell growth inhibition while possessing good aqueous solubility. jst.go.jpnih.gov
This selective bioactivity positions these compounds as being of interest for precision medicine applications in oncology. nih.gov The antiproliferative activity of pyridine derivatives, in general, has been a subject of significant research, with studies indicating that the presence of specific functional groups can enhance their effects against various cancer cell lines. mdpi.comnih.gov The unique selectivity of the 3,5-dimethylpyridin-4(1H)-one scaffold suggests that its interaction with cellular targets is nuanced and not solely dependent on broad AMPK activation. jst.go.jp
The table below presents the cell growth inhibitory activity of a key derivative across a panel of cancer cell lines, illustrating its selective profile.
| Cell Line | Cancer Type | GI50 (µM) for Compound 25 |
| MDA-MB-453 | Breast | 0.040 |
| BT-474 | Breast | >10 |
| SK-BR-3 | Breast | >10 |
| MCF7 | Breast | >10 |
| MDA-MB-231 | Breast | >10 |
Data interpretation based on selectivity described in Kuramoto et al., 2020. jst.go.jp
The research into these compounds highlights a promising avenue for the development of therapeutic agents with targeted effects, diverging from the broader metabolic consequences of direct AMPK activators. jst.go.jp
Future Research Directions
Exploration of Novel and Sustainable Synthetic Pathways
The development of mild, efficient, and modular methods for synthesizing substituted pyridines is a highly desirable goal in organic chemistry. nih.gov While classical methods like Hantzsch and Bohlmann-Rahtz syntheses exist, they often have limitations. researchgate.netnih.gov Future research will likely focus on creating novel and sustainable pathways to 1-(3,5-Dimethylpyridin-4-YL)ethanone and its analogs. This involves moving away from stoichiometric oxidants and harsh conditions towards greener chemistry principles. researchgate.net
Key areas of exploration include:
Catalytic Systems: Investigating new metal catalysts or organocatalysts for pyridine (B92270) ring formation could lead to higher yields, greater functional group tolerance, and milder reaction conditions. nih.govnih.gov Cascade reactions, where multiple bond-forming events occur in a single pot, are particularly promising for improving efficiency. nih.gov
Multi-component Reactions: Designing one-pot, multi-component reactions (MCRs) that bring together simple precursors to construct the complex pyridine core in a single step is a major goal. nih.govnih.gov This approach enhances atom economy and reduces waste.
Flow Chemistry: Adapting synthetic routes to continuous flow processes can offer better control over reaction parameters, improve safety, and allow for easier scalability compared to traditional batch methods.
Bio-inspired Synthesis: Exploring enzymatic or chemoenzymatic routes could provide highly selective and environmentally benign pathways to the target molecule.
| Synthesis Strategy | Traditional Approach | Sustainable/Novel Approach |
| Reagents | Often requires stoichiometric, harsh reagents (e.g., strong acids/bases, heavy metal oxidants). researchgate.net | Utilizes catalytic amounts of reagents, biocatalysts, or milder conditions. nih.govresearchgate.net |
| Solvents | Frequently relies on volatile organic compounds (VOCs). | Employs greener solvents like water, ionic liquids, or solvent-free conditions. nih.govresearchgate.net |
| Efficiency | May involve multiple steps with purification at each stage, leading to lower overall yield. | Aims for one-pot or cascade reactions to improve step- and atom-economy. nih.govnih.gov |
| Waste | Generates significant stoichiometric byproducts (e.g., phosphine (B1218219) oxides). nih.gov | Designed to minimize waste, aligning with green chemistry principles. rsc.org |
Advanced Computational Design and Predictive Modeling for Structure-Property Relationships
Computational chemistry offers powerful tools to accelerate the discovery and optimization of molecules like this compound. nih.gov By modeling its behavior at the atomic level, researchers can predict properties and guide experimental efforts, saving time and resources.
Future directions in this area include:
Quantitative Structure-Property Relationship (QSPR): Developing robust QSPR models can establish mathematical correlations between the molecular structure of pyridine derivatives and their physicochemical properties (e.g., solubility, melting point). researchgate.net These models can then be used to predict the properties of new, unsynthesized analogs.
Density Functional Theory (DFT) Calculations: DFT methods can provide deep insights into the electronic structure, reactivity, and spectroscopic properties of the molecule. nih.govnih.gov This understanding is crucial for predicting reaction mechanisms and designing derivatives with tailored electronic characteristics. mdpi.com
Molecular Docking and Dynamics: For biological applications, molecular docking simulations can predict how this compound might bind to specific protein targets, such as enzymes or receptors. nih.govmdpi.com Subsequent molecular dynamics (MD) simulations can then assess the stability of these interactions over time. mdpi.com
| Computational Method | Application for this compound | Predicted Outcome |
| QSPR | Correlating structural descriptors with physical properties across a library of analogs. | Prediction of solubility, boiling point, and other properties for novel derivatives. researchgate.net |
| DFT | Calculating electron distribution, frontier molecular orbitals (HOMO/LUMO), and electrostatic potential. | Understanding of reactivity, stability, and potential sites for chemical modification. nih.govmdpi.com |
| Molecular Docking | Simulating the binding pose and affinity of the compound within the active site of a biological target. | Identification of potential protein targets and prediction of binding strength. mdpi.comresearchgate.net |
| MD Simulations | Simulating the dynamic behavior of the compound-protein complex over time. | Assessment of binding stability and conformational changes. mdpi.com |
Discovery of New Biological Targets and Elucidation of Molecular Mechanisms
The pyridine scaffold is a cornerstone in medicinal chemistry, found in thousands of bioactive compounds and approved drugs. nih.govrsc.orgnih.gov Its presence can influence a molecule's potency, metabolic stability, and protein-binding capabilities. nih.gov A critical area of future research is to identify and validate the biological targets of this compound and understand its mechanism of action.
Potential research avenues are:
High-Throughput Screening: Screening the compound against large libraries of biological targets (e.g., kinases, proteases, GPCRs) could uncover unexpected therapeutic opportunities.
Phenotypic Screening: Evaluating the compound's effect on various cancer cell lines or microbial pathogens can identify its potential as an anticancer, antibacterial, or antifungal agent. mdpi.comresearchgate.net Dimethylpyridine derivatives have already been investigated for their effects on cyclooxygenase (COX) enzymes and cytotoxic properties against cancer cells. mdpi.comresearchgate.net
Mechanism of Action Studies: Once a biological effect is identified, further studies are needed to pinpoint the precise molecular mechanism. This could involve investigating its influence on specific signaling pathways, enzyme inhibition kinetics, or gene expression profiles. tandfonline.com For instance, some pyridine compounds are known to inhibit enzymes crucial for pathogen survival. tandfonline.com
Chemical Proteomics: Using probe-based versions of the molecule to identify its binding partners directly within a complex biological system.
Development of Novel and Highly Sensitive Analytical Methodologies
As the compound finds more applications, the need for robust and sensitive analytical methods for its detection and quantification in various matrices (e.g., biological fluids, environmental samples) will grow. cdc.gov
Future research should focus on:
Chromatographic Methods: Developing optimized High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods, often coupled with Mass Spectrometry (MS), will be essential for achieving high sensitivity and specificity. cdc.govacs.org The choice of columns, mobile phases, and detectors can be fine-tuned for optimal performance. cdc.govosha.gov
Capillary Electrophoresis (CE): CE offers an alternative separation technique with high efficiency and low sample consumption, which could be advantageous for certain applications.
Spectroscopic Techniques: Exploring advanced spectroscopic methods, such as Fourier-transform infrared (FTIR) spectroscopy, for rapid and non-destructive analysis. cdc.gov
Sensor Development: Creating electrochemical or optical sensors capable of real-time monitoring of this compound could be valuable for process control or environmental sensing.
| Analytical Technique | Principle | Potential Application | Limit of Detection Goal |
| GC-MS | Separation by volatility/boiling point, followed by mass-based identification. | Quantification in environmental or industrial process samples. cdc.gov | Low parts-per-billion (ppb). nih.gov |
| HPLC-MS/MS | Separation by polarity, followed by tandem mass spectrometry. | Measurement in complex biological matrices like plasma or urine. acs.org | Sub-nanogram per milliliter (ng/mL). |
| Capillary Electrophoresis | Separation based on charge-to-size ratio in an electric field. | Analysis of minute sample volumes or chiral separations of derivatives. | Picomolar to nanomolar range. |
| Electrochemical Sensors | Measures current change upon oxidation or reduction at an electrode surface. | Real-time process monitoring or in-field environmental testing. | Dependent on sensor design, aiming for high sensitivity. |
Integration of Pyridine Derivatives into Complex Supramolecular Systems and Functional Materials
The electronic properties of the pyridine ring, particularly the lone pair of electrons on the nitrogen atom, make it an excellent building block for supramolecular chemistry and materials science. wikipedia.orgresearchgate.net The nitrogen atom can coordinate with metal ions and participate in hydrogen bonding, enabling the self-assembly of complex, ordered structures. researchgate.net
Exciting future directions include:
Coordination Polymers and Metal-Organic Frameworks (MOFs): Using this compound as a ligand to construct novel MOFs. These materials have potential applications in gas storage, catalysis, and chemical sensing.
Supramolecular Gels and Polymers: Exploring the ability of the compound to form extended networks through non-covalent interactions like hydrogen bonding and π-π stacking, leading to new "smart" materials that respond to external stimuli. researchgate.netmdpi.com
Organic Electronics: Investigating the utility of this and related pyridine derivatives as components in organic light-emitting devices (OLEDs), where they can function as electron-transport materials or hosts for emissive dopants. rsc.org The electronic properties of the pyridine core are central to this function. rsc.org
Molecular Encapsulation: Designing host-guest systems where the pyridine derivative is encapsulated within larger supramolecular structures, potentially altering its solubility, stability, or reactivity. researchgate.net
Q & A
What are the optimal synthetic routes for 1-(3,5-Dimethylpyridin-4-yl)ethanone, and how do reaction conditions influence yield and purity?
Basic Research Question
The synthesis typically involves Friedel-Crafts acylation or halogenation of pyridine derivatives. For example, bromination of hydroxyacetophenone analogs (e.g., 4-hydroxyacetophenone) using bromine in acetic acid with sodium acetate as a catalyst achieves regioselective substitution . Optimization requires controlling stoichiometry (e.g., 1:2 molar ratio of substrate to bromine) and reaction time (≤1 hour) to minimize side products like di-brominated species. Post-synthesis, column chromatography (silica gel, ethyl acetate/hexane) is critical for purification .
How can X-ray crystallography and NMR spectroscopy resolve structural ambiguities in this compound derivatives?
Advanced Research Question
X-ray crystallography provides precise bond lengths and angles, confirming the acetyl group's position on the pyridine ring. For instance, C=O bond lengths typically range from 1.20–1.23 Å, consistent with ketone functionalities . NMR (¹H/¹³C) complements this: the methyl groups on pyridine (δ ~2.5 ppm in ¹H; δ ~20–25 ppm in ¹³C) and the acetyl carbonyl (δ ~200–210 ppm in ¹³C) are diagnostic. Discrepancies between calculated and observed spectra may indicate tautomerism or crystal packing effects .
What analytical techniques are recommended for assessing the purity of this compound, and how do they address common contaminants?
Basic Research Question
Gas chromatography-mass spectrometry (GC-MS) with a ZB-5 capillary column (30 m × 0.25 mm) and helium carrier gas (1 mL/min) can detect impurities like unreacted precursors or halogenated by-products. Retention indices (RI) are calibrated against alkanes for accuracy . High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase resolves polar contaminants. Purity ≥95% is achievable with iterative recrystallization from ethanol .
How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitution reactions?
Advanced Research Question
The 3,5-dimethyl groups on the pyridine ring induce steric hindrance, directing nucleophiles (e.g., amines, thiols) to the para position of the acetyl group. Electronically, the acetyl moiety deactivates the ring, reducing electrophilicity. Density functional theory (DFT) calculations show a LUMO energy of −1.8 eV at the carbonyl carbon, favoring nucleophilic attack under basic conditions (e.g., K₂CO₃ in DMF at 80°C) . Competing pathways, such as ring-opening or dimerization, are suppressed by low-temperature (−20°C) protocols .
What strategies mitigate contradictions in spectral data for halogenated derivatives of this compound?
Advanced Research Question
Discrepancies in ¹H NMR integration ratios (e.g., methyl vs. aromatic protons) often arise from dynamic processes like keto-enol tautomerism. Variable-temperature NMR (VT-NMR) from 25°C to −40°C can "freeze" equilibria, revealing true peak assignments. For brominated analogs, comparing experimental UV-Vis λmax (e.g., 280 nm for mono-bromo vs. 295 nm for di-bromo) with time-dependent density functional theory (TD-DFT) simulations validates structural assignments .
What biological screening approaches are applicable to this compound, and how are false positives minimized?
Advanced Research Question
In antimicrobial assays, the compound’s solubility in DMSO (≥50 mg/mL) must be confirmed via dynamic light scattering (DLS) to avoid aggregation artifacts. Dose-response curves (0.1–100 μM) in Staphylococcus aureus models with resazurin viability staining distinguish true inhibition from cytotoxicity. False positives are reduced by counter-screening against mammalian cell lines (e.g., HEK293) and verifying target engagement via thermal shift assays .
How do solvent polarity and catalyst choice affect the efficiency of cross-coupling reactions involving this compound?
Advanced Research Question
Suzuki-Miyaura coupling with aryl boronic acids requires Pd(PPh₃)₄ (5 mol%) in toluene/ethanol (3:1) at 90°C, achieving >80% yield. Polar aprotic solvents (e.g., DMF) deactivate the catalyst via coordination. Computational studies (M06-2X/6-31G*) show toluene’s low polarity stabilizes the Pd(0) intermediate, accelerating oxidative addition. Catalyst recycling with magnetic nanoparticles (Fe₃O₄@SiO₂-Pd) reduces costs without compromising efficiency (≤5% yield drop over five cycles) .
What computational tools predict the physicochemical properties of this compound, and how are they validated experimentally?
Basic Research Question
Quantitative Structure-Property Relationship (QSPR) models in software like COSMOtherm predict logP (2.1 ± 0.3) and aqueous solubility (1.5 mg/mL). Experimental validation uses shake-flask HPLC: logP is determined via octanol/water partitioning, while solubility is measured by saturation shake-flask at 25°C. Discrepancies >10% necessitate re-parameterization of atomic partial charges in the model .
How are stability profiles of this compound evaluated under varying storage conditions?
Basic Research Question
Accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis identify degradation products (e.g., hydrolyzed carboxylic acid). Mass balance ≥98% confirms method validity. For light sensitivity, UV irradiation (320–400 nm) in a photoreactor quantifies photodegradation kinetics (t₁/₂ = 14 days under ambient light), guiding storage in amber glass at −20°C .
What mechanistic insights explain the regioselectivity of electrophilic aromatic substitution in this compound?
Advanced Research Question
The acetyl group is a meta-directing electron-withdrawing group, while the 3,5-dimethyl substituents enhance para-directing effects via steric blocking. Frontier molecular orbital (FMO) analysis reveals that the highest electron density resides at the para position (Mulliken charge = −0.12), favoring electrophile attack. Nitration (HNO₃/H₂SO₄) at 0°C yields 90% para-nitro derivative, confirmed by NOESY correlations between nitro and acetyl protons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
